2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)-
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Overview
Description
2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with two amino groups at positions 2 and 4, a methyl group at position 6, and a phenylpropyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-diaminopyrimidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Pyrimidinediamine, 6-methyl-
- 2,4-Pyrimidinediamine, 5-(3-(4’-chloro(1,1’-biphenyl)-4-yl)oxy)propoxy)-6-methyl-
Uniqueness
2,4-Pyrimidinediamine, 6-methyl-5-(3-phenylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropyl group at position 5 enhances its lipophilicity and potential interactions with hydrophobic targets, distinguishing it from other similar compounds .
Properties
CAS No. |
3977-17-1 |
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Molecular Formula |
C14H18N4 |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
6-methyl-5-(3-phenylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4/c1-10-12(13(15)18-14(16)17-10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H4,15,16,17,18) |
InChI Key |
ZOLRHOYGCWXBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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